3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Condensation with 5-Methylfuran-2-carbaldehyde: The final step involves the condensation of the triazole derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry
Agrochemicals: It can be used in the development of new pesticides and herbicides.
Pharmaceuticals: The compound is a candidate for the development of new drugs due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- **3-(4-Bromophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- **3-(4-Methylphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
587007-03-2 |
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Molecular Formula |
C14H11FN4OS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11FN4OS/c1-9-2-7-12(20-9)8-16-19-13(17-18-14(19)21)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,21)/b16-8+ |
InChI Key |
YPTYWUWKZKEODZ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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